BuChE-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

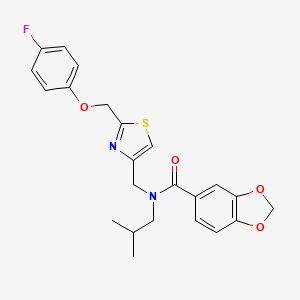

BuChE-IN-1, also known as Compound 23, is a potent inhibitor of butyrylcholinesterase (BuChE). This compound has shown high permeability across the blood-brain barrier and low cytotoxicity, making it a promising candidate for research in Alzheimer’s disease (AD). Butyrylcholinesterase is considered a biomarker for the progression of Alzheimer’s disease, and inhibitors like this compound are valuable for studying this condition .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of BuChE-IN-1 involves multiple steps, starting from readily available reactants. The process typically includes a Mannich reaction followed by a Michael addition reaction under mild conditions. The chemical structures of the synthesized compounds are confirmed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols. The scalability of the synthesis would depend on optimizing reaction conditions and ensuring the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

BuChE-IN-1 primarily undergoes inhibition reactions with enzymes such as butyrylcholinesterase. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.

Common Reagents and Conditions

The synthesis of this compound involves reagents such as amines, aldehydes, and Michael acceptors. The reactions are carried out under mild conditions, often in the presence of a base to facilitate the Mannich and Michael addition reactions .

Major Products Formed

The major product formed from the synthesis of this compound is the final inhibitor compound itself. The purity and yield of the product are confirmed through analytical techniques such as NMR and HRMS.

Applications De Recherche Scientifique

BuChE-IN-1 has several scientific research applications, particularly in the study of Alzheimer’s disease. It is used to investigate the role of butyrylcholinesterase in the progression of neurodegenerative diseases. The compound’s high permeability across the blood-brain barrier and low cytotoxicity make it an excellent candidate for in vivo studies. Additionally, this compound is valuable in molecular docking studies to understand its interaction with target enzymes .

Mécanisme D'action

BuChE-IN-1 exerts its effects by inhibiting the activity of butyrylcholinesterase. This enzyme catalyzes the hydrolysis of esters of choline, including acetylcholine. By inhibiting BuChE, this compound increases the levels of acetylcholine in the brain, which can help alleviate symptoms of Alzheimer’s disease. The compound interacts with both the catalytic active site and the peripheral anionic site of BuChE, as shown by molecular modeling studies .

Comparaison Avec Des Composés Similaires

Similar Compounds

Flurbiprofen-Isoniazide Combination: This compound shows enhanced inhibition activity against both acetylcholinesterase and butyrylcholinesterase compared to standard drugs like physostigmine.

Morpholine Derivatives: These compounds also exhibit inhibitory activity against cholinesterases and have been studied for their potential therapeutic effects in Alzheimer’s disease.

Uniqueness of BuChE-IN-1

This compound stands out due to its high permeability across the blood-brain barrier and low cytotoxicity. These properties make it particularly suitable for in vivo studies and potential therapeutic applications in neurodegenerative diseases. Its ability to interact with both the catalytic active site and the peripheral anionic site of BuChE further enhances its effectiveness as an inhibitor .

Propriétés

Formule moléculaire |

C23H23FN2O4S |

|---|---|

Poids moléculaire |

442.5 g/mol |

Nom IUPAC |

N-[[2-[(4-fluorophenoxy)methyl]-1,3-thiazol-4-yl]methyl]-N-(2-methylpropyl)-1,3-benzodioxole-5-carboxamide |

InChI |

InChI=1S/C23H23FN2O4S/c1-15(2)10-26(23(27)16-3-8-20-21(9-16)30-14-29-20)11-18-13-31-22(25-18)12-28-19-6-4-17(24)5-7-19/h3-9,13,15H,10-12,14H2,1-2H3 |

Clé InChI |

HFRZJOXEZTXXPW-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CN(CC1=CSC(=N1)COC2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)OCO4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,2,2-Tetrakis(4'-nitro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B11929179.png)

![2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B11929225.png)

![2-[(2S)-1-[4-fluoro-2-[(2R)-1,1,1-trifluoropropan-2-yl]phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B11929245.png)